2,2-Bis(4-aminophenyl)hexafluoropropane, also known as BIS-A-AF or 4,4'-(hexafluoroisopropylidene)dianiline, is a synthetic organic compound. Limited information exists regarding its origin or specific historical significance in scientific research []. However, current research suggests its potential in developing advanced materials [].
The key feature of 2,2-Bis(4-aminophenyl)hexafluoropropane's structure is the central hexafluoropropane (C3F6) group flanked by two phenyl (C6H5) rings, each containing an amine (NH2) group in the para (4) position []. This structure combines aromatic rings with a fluorinated aliphatic group, potentially influencing its chemical properties.
While specific details about the synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane are not readily available, its structure suggests potential synthetic routes involving reactions between aromatic diamines and fluorinated ketones or aldehydes.
One documented application of 2,2-Bis(4-aminophenyl)hexafluoropropane involves its use as a crosslinking agent in the development of nanoparticle-filled polymethylpentyne nanocomposite membranes for gas separations []. The reaction likely involves the formation of covalent bonds between the amine groups of 2,2-Bis(4-aminophenyl)hexafluoropropane and functional groups on the polymer chains and nanoparticles, creating a more robust and selective membrane.
Irritant